molecular formula C8H10FN B1343865 2-Fluoro-6-methylbenzylamine CAS No. 1146290-54-1

2-Fluoro-6-methylbenzylamine

Cat. No.: B1343865
CAS No.: 1146290-54-1
M. Wt: 139.17 g/mol
InChI Key: DAYMZPMFYHNNHT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

2-Fluoro-6-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Safety and Hazards

The safety information for “2-Fluoro-6-methylbenzylamine” includes the following hazard statements: H302-H312-H314-H332, which indicate that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-methylbenzylamine plays a significant role in biochemical reactions, particularly those involving the benzylic position. It is known to interact with enzymes such as monoamine oxidase and cytochrome P450 enzymes. These interactions often involve the oxidation of the amine group, leading to the formation of reactive intermediates. The compound’s fluorine atom can influence the reactivity and stability of these intermediates, potentially altering the course of the reaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. Additionally, this compound can impact gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of reactive intermediates that can covalently modify proteins and other biomolecules. This can result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It can be metabolized by enzymes such as monoamine oxidase and cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The presence of the fluorine atom can affect the compound’s metabolic stability and reactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Additionally, this compound can be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methylbenzylamine can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-methylbenzyl chloride with ammonia or an amine under suitable conditions. Another method is the reduction of 2-fluoro-6-methylbenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoro-6-methylbenzonitrile. This process is carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluoro-6-methylbenzaldehyde.

    Reduction: The compound can be reduced to form 2-fluoro-6-methylbenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: 2-Fluoro-6-methylbenzaldehyde

    Reduction: 2-Fluoro-6-methylbenzyl alcohol

    Substitution: Various substituted benzylamines depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylamine
  • 6-Methylbenzylamine
  • 2-Fluoro-6-methylbenzonitrile

Uniqueness

2-Fluoro-6-methylbenzylamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2-fluoro-6-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMZPMFYHNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622344
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-54-1
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-6-methylphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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